

Regaloside B CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Regaloside B*

Cat. No.: *B1588128*

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Regaloside B: A Technical Guide for Researchers

Regaloside B is a phenylpropanoid glycoside that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to elucidate its functions. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers and Properties

Regaloside B is characterized by the following chemical identifiers, which are essential for its unambiguous identification in research and regulatory contexts.

Identifier	Value	Source
CAS Number	114420-67-6	GlpBio, AbMole BioScience, MedchemExpress.com
PubChem CID	5459143	PubChem
Molecular Formula	C ₂₀ H ₂₆ O ₁₁	GlpBio
Molecular Weight	442.41 g/mol	GlpBio
Canonical SMILES	CC(=O)OC--INVALID-LINK--O[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O	GlpBio, TargetMol
InChI	InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15+,17+,18-,19+,20+/m0/s1	PubChem
InChIKey	YQKQOLPNKNHLBO-DVAIZSLESA-N	Probes & Drugs

Biological Activity and Quantitative Data

Regaloside B, originally isolated from *Lilium longiflorum*, has demonstrated notable anti-inflammatory properties.[1][2] More recent research has also identified it as an inhibitor of the α domain of adenosine deaminase acting on RNA 1 (ADAR1), suggesting its potential role in modulating immune responses.[1][3]

Anti-inflammatory Activity

Regaloside B exerts its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory

cascade.[1][2] A study by Thi NN, et al. (2017) provided quantitative data on this inhibitory activity.[4][5]

Target Protein	Concentration of Regaloside B	Inhibition of Expression (%)	Cell Line
iNOS	50 µg/mL	73.8 ± 0.63	Not Specified
COX-2	50 µg/mL	1.1 ± 4.99	Not Specified

Interaction with ADAR1 Zα Domain

A 2024 study by Hong et al. identified **Regaloside B** as a potential inhibitor of the ADAR1 Zα domain through high-throughput virtual screening, which was subsequently confirmed by surface plasmon resonance (SPR).[3] This interaction is significant as the ADAR1 Zα domain is involved in binding to Z-DNA and Z-RNA and plays a role in immune regulation.[1][3]

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the biological activity of **Regaloside B**.

Western Blot for iNOS and COX-2 Expression

This protocol is based on the methodology described by Thi NN, et al. (2017) for assessing the anti-inflammatory effects of **Regaloside B**. [5]

- **Cell Culture and Treatment:** RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with **Regaloside B** (50 µg/mL) for 1 hour.
- **Induction of Inflammation:** Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubating for 24 hours.
- **Protein Extraction:** Cells are washed with PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.

- **SDS-PAGE and Western Blotting:** Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against iNOS (1:1000 dilution) and COX-2 (1:1000 dilution). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and quantified by densitometry. β-actin is used as a loading control.

Surface Plasmon Resonance (SPR) for ADAR1 Zα Interaction

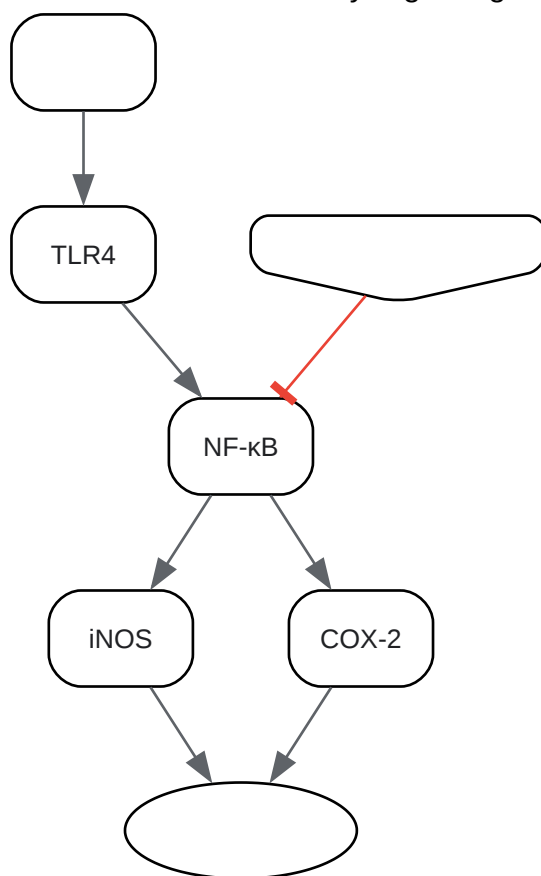
The following is a generalized protocol based on the study by Hong et al. (2024) which confirmed the interaction between **Regaloside B** and the ADAR1 Zα domain.[\[3\]](#)

- **Immobilization of ADAR1 Zα:** Recombinant human ADAR1 Zα protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The chip surface is activated with a mixture of 0.4 M EDC and 0.1 M NHS. The protein is then injected over the surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target immobilization level. The remaining active sites are blocked with 1 M ethanolamine.
- **Binding Analysis:** **Regaloside B** is prepared in a series of concentrations (e.g., ranging from 0.1 to 100 µM) in a running buffer (e.g., HBS-EP+). The analyte solutions are injected over the sensor surface at a constant flow rate.
- **Data Acquisition:** The association and dissociation of **Regaloside B** are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the change in mass.
- **Data Analysis:** The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathway influenced by **Regaloside B** and a typical experimental workflow.

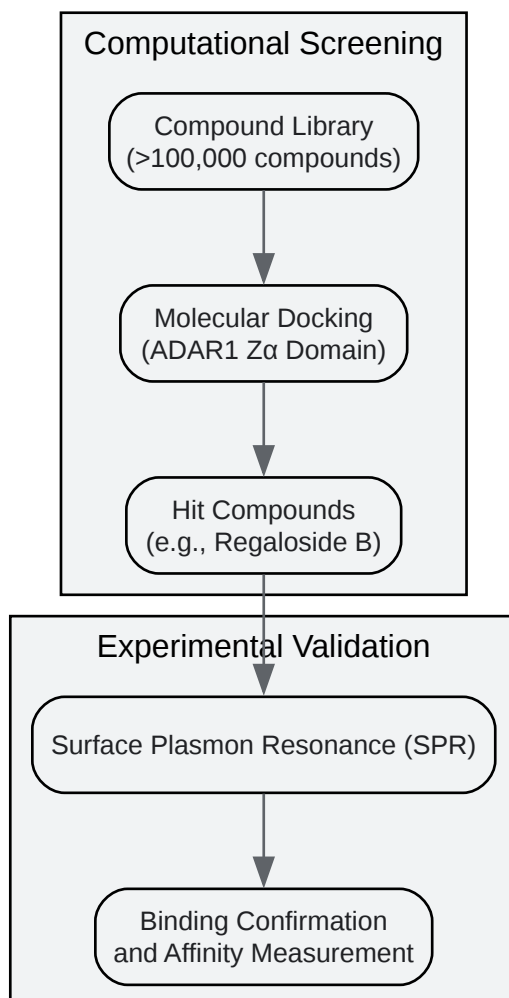
Regaloside B Anti-inflammatory Signaling Pathway



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Regaloside B inhibits the NF-κB signaling pathway.

Virtual Screening and SPR Workflow for Inhibitor Discovery



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Workflow for identifying ADAR1 Z α inhibitors.

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